molecular formula C12H18ClNO4 B2426434 3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID CAS No. 1224166-72-6

3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID

Cat. No.: B2426434
CAS No.: 1224166-72-6
M. Wt: 275.73
InChI Key: JYIRJECXQKIQNZ-UHFFFAOYSA-N
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Description

It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid . This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID typically involves the reaction of 3,4-dimethoxybenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol . The reaction proceeds through nucleophilic addition of the amine to the acrylonitrile, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. It can act as a substrate for enzymes such as aromatic-amino-acid aminotransferase, facilitating various biochemical transformations . The pathways involved often include the conversion of the compound into other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)8-13-6-5-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZCXKFEFBZSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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